molecular formula C12H22Cl2N2O B13513013 [2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride

[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride

Cat. No.: B13513013
M. Wt: 281.22 g/mol
InChI Key: NDTOPOKIBHJGFJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. This reaction results in the formation of [4-methoxyphenyl)methyl]dimethylamine.

    Alkylation: The intermediate is then subjected to alkylation using ethylene oxide or a similar reagent to introduce the ethyl chain, resulting in the formation of [2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine.

    Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to the amine, resulting in the formation of the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the amine groups, potentially converting them to secondary or primary amines.

    Substitution: The compound can participate in substitution reactions, where the dimethylamino or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is used to study the effects of amine-containing compounds on biological systems. It can be used to investigate the interactions of amines with enzymes and receptors.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may be used in the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The methoxy group can also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(Dimethylamino)ethyl][(4-hydroxyphenyl)methyl]amine dihydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.

    [2-(Dimethylamino)ethyl][(4-chlorophenyl)methyl]amine dihydrochloride: Similar structure but with a chloro group instead of a methoxy group.

    [2-(Dimethylamino)ethyl][(4-nitrophenyl)methyl]amine dihydrochloride: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in [2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride imparts unique chemical properties, such as increased electron density and potential for hydrogen bonding. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C12H22Cl2N2O

Molecular Weight

281.22 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C12H20N2O.2ClH/c1-14(2)9-8-13-10-11-4-6-12(15-3)7-5-11;;/h4-7,13H,8-10H2,1-3H3;2*1H

InChI Key

NDTOPOKIBHJGFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC1=CC=C(C=C1)OC.Cl.Cl

Origin of Product

United States

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